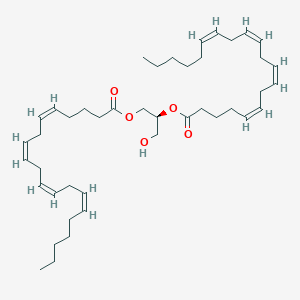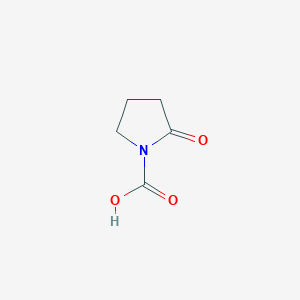
Pyrrolidone carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidonecarboxylic acid is an oxoproline.
Aplicaciones Científicas De Investigación
Enzymatic Formation and Role in Biological Systems : PCA is frequently reported as a constituent of biological systems. It can form from glutamine, γ-glutamyl peptides, and glutamic acid in enzymic and non-enzymic reactions. This aspect of PCA is significant in understanding various biochemical processes and enzyme functions (Connell & Hanes, 1956).
Inhibition of Enzymes : PCA has been identified as an inhibitor of certain enzymes. For example, it inhibits (Na+-K+) ATPase in the small intestine, impacting metabolic processes in mammalian tissues (Escobedo & Cravioto, 1973).
Role in Neuroprotection and Antiepileptic Actions : The pyrrolidone family, which includes PCA, has been researched for its nootropic effects, neuroprotection after stroke, and use as antiepileptic agents. The exact mechanisms of action of these compounds are still under investigation (Shorvon, 2001).
Post-Translational Modification of Proteins : PCA forms during a common post-translational modification of proteins. Understanding this process is crucial for insights into protein chemistry and biology (Zheng et al., 2011).
Applications in Cosmetic and Dermatological Products : PCA has been identified as an effective hydrating agent in cosmetic preparations. Studies suggest that products containing PCA improve the condition of dry skin (Clar & Fourtanier, 1981).
Biogenic Carboxylic Acids Conversion : PCA is a potential product in the conversion of biogenic carboxylic acids and ammonia, indicating its relevance in bio-based chemical synthesis (Louven et al., 2018).
Enzymology and Genetic Studies : Research has focused on the enzymes involved in the formation of PCA and the characterization of genes encoding these enzymes, which is vital for understanding genetic and enzymatic pathways (Awade et al., 1992).
Nonlinear Optical Properties : PCA has been studied for its phase matchability for second harmonic generation, indicating potential applications in optics and photonics (Boomadevi & Dhanasekaran, 2004).
Propiedades
Número CAS |
115621-24-4 |
|---|---|
Nombre del producto |
Pyrrolidone carboxylic acid |
Fórmula molecular |
C5H7NO3 |
Peso molecular |
129.11 g/mol |
Nombre IUPAC |
2-oxopyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3-6(4)5(8)9/h1-3H2,(H,8,9) |
Clave InChI |
DQAKJEWZWDQURW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C(=O)O |
SMILES canónico |
C1CC(=O)N(C1)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-but-2-enedioic acid;N-(diaminomethylidene)-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carboxamide](/img/structure/B1240937.png)
![2-Propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-(2,2,2-trifluoroacetyl)pyrrol-1-yl]imidazole-4-carboxylic acid](/img/structure/B1240939.png)
![6-[2-[6-[[(2S)-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]hexylamino]ethyl]-3H-1,3-benzothiazol-2-one](/img/structure/B1240941.png)
![methyl 3-{[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]amino}-2-({(2S)-2-[(4-morpholinylsulfonyl)amino]-3-phenylpropanoyl}amino)-3-oxopropanoate](/img/structure/B1240943.png)
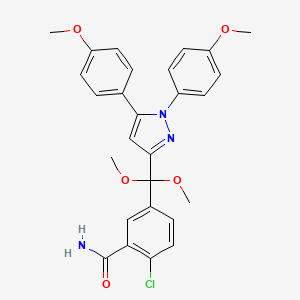
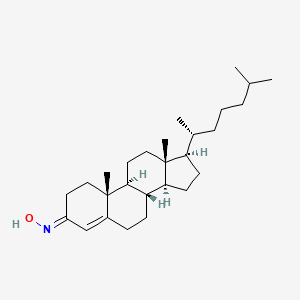
![2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid](/img/structure/B1240952.png)
![[Phosphoric acid tetradecyl(R)-1-carboxymethyl-2-(trimethylaminio)ethyl]dianion](/img/structure/B1240953.png)
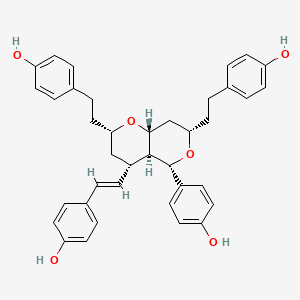
![6-methoxy-N-(4-methoxyphenyl)-5-methyl-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1240957.png)
![6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid](/img/structure/B1240958.png)
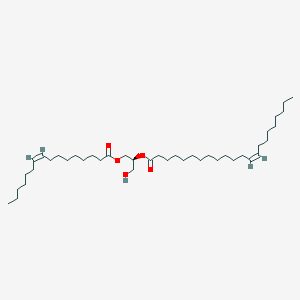
![TG(16:1(9Z)/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1240960.png)
